molecular formula C11H13NO2 B043611 rac-methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate CAS No. 123806-63-3

rac-methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate

Cat. No.: B043611
CAS No.: 123806-63-3
M. Wt: 191.23 g/mol
InChI Key: SSNHIYGBNLNDBQ-GXSJLCMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound features a cyclopropane ring, which is known for its strained three-membered structure, making it a unique and reactive molecule. The presence of both amino and ester functional groups further enhances its chemical versatility.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act on disintegrin and metalloproteinase domain-containing protein 17, influencing various biological processes . Its unique structure allows it to interact with multiple targets, making it a versatile molecule in pharmacological research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate stands out due to its combination of amino and ester functional groups, along with its chiral cyclopropane ring. This unique structure imparts distinct reactivity and potential biological activity, making it a valuable compound in various research fields.

Properties

CAS No.

123806-63-3

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate

InChI

InChI=1S/C11H13NO2/c1-14-10(13)11(12)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7,12H2,1H3/t9-,11+/m0/s1

InChI Key

SSNHIYGBNLNDBQ-GXSJLCMTSA-N

Isomeric SMILES

COC(=O)[C@]1(C[C@H]1C2=CC=CC=C2)N

SMILES

COC(=O)C1(CC1C2=CC=CC=C2)N

Canonical SMILES

COC(=O)C1(CC1C2=CC=CC=C2)N

Synonyms

Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1R-trans)-

Origin of Product

United States

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